![molecular formula C10H11NO B131060 4-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 954117-24-9](/img/structure/B131060.png)
4-Ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
“4-Ethyl-1,3-dihydro-2H-indol-2-one” is a chemical compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 4-ethyl-1,3-dihydroindol-2-one .
Molecular Structure Analysis
The molecular structure of “4-Ethyl-1,3-dihydro-2H-indol-2-one” includes a 2H-indol-2-one core with an ethyl group attached at the 4-position . The compound has been characterized using FT-IR, FT-Raman and UV-Vis spectroscopic techniques .
Physical And Chemical Properties Analysis
“4-Ethyl-1,3-dihydro-2H-indol-2-one” has a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 161.084063974 g/mol . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
Synthesis of Ropinirole
4-Ethyl-1,3-dihydro-2H-indol-2-one: plays a crucial role in the synthesis of ropinirole. Ropinirole is a dopamine receptor agonist used for Parkinson’s disease management. It also exhibits neuroprotective effects and is effective in treating restless legs syndrome . The compound’s synthesis involves several steps, and its starting materials are commercially available. The synthetic route ensures industrial suitability and accessibility .
Biodynamic Activities
Beyond its role in ropinirole synthesis, 4-Ethyl-1,3-dihydro-2H-indol-2-one derivatives have shown diverse biodynamic activities:
- Antitubercular : These derivatives exhibit antitubercular properties, making them relevant in the fight against tuberculosis .
- Antiviral (Anti-HIV) : Some derivatives demonstrate antiviral activity against HIV .
- Antifungal and Antibacterial : The compound derivatives have potential as antifungal and antibacterial agents .
- Anticonvulsant : Certain derivatives exhibit anticonvulsant properties .
- Analgesic : They may serve as analgesics .
- Diuretic : Some derivatives have diuretic effects .
- Bronchodilators : Relevant for respiratory health, these compounds act as bronchodilators .
- Cholertic Agents : They can influence bile secretion .
Other Applications
Additionally, 4-Ethyl-1,3-dihydro-2H-indol-2-one derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Future Directions
properties
IUPAC Name |
4-ethyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHHQOLJQJASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CC(=O)NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632601 |
Source
|
Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
954117-24-9 |
Source
|
Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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